molecular formula C19H16FN3O2 B3071592 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-81-4

3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071592
CAS RN: 1011398-81-4
M. Wt: 337.3 g/mol
InChI Key: WVDDKLOKIGNCBJ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine is a class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond . The presence of fluorophenyl group and carboxylic acid group might contribute to the compound’s reactivity and potential applications.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction and computational chemistry methods . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, are often of interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . For example, the molecular weight, melting point, and solubility can be measured .

Scientific Research Applications

Kinase Inhibition

One of the primary scientific applications of compounds like 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is in the field of kinase inhibition. Kinase inhibitors are crucial for targeting various pathways involved in diseases, especially cancer. The pyrazolo[3,4-b]pyridine scaffold, in particular, has shown versatility in interacting with kinases through multiple binding modes, making it a valuable structure in the design of kinase inhibitors. This compound has been part of patents from various companies and universities, covering a broad range of kinase targets. Its ability to form hydrogen bond donor-acceptor pairs common among kinase inhibitors, particularly at the hinge region of the kinase, is notable. This interaction, along with the potential for additional interactions within the kinase pocket, contributes to its potency and selectivity as a kinase inhibitor (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

Another significant application of this compound is its role as a building block in the synthesis of various biologically active heterocyclic compounds. Heterocyclic compounds are the backbone of many pharmaceuticals due to their versatile synthetic applicability and biological activity. Pyrazole carboxylic acid derivatives, for instance, are pivotal structures in medicinal chemistry, exhibiting a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The compound under discussion can serve as a key scaffold in synthesizing these heterocyclic derivatives, highlighting its importance in developing new therapeutic agents (Cetin, 2020).

Advanced Chemistry and Drug Development

The heterocyclic N-oxide motif, related to pyrazolo[3,4-b]pyridine structures, illustrates the compound's potential in advanced chemistry and drug development. Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown remarkable functionalities in forming metal complexes, designing catalysts, and medicinal applications, including anticancer and antibacterial activities. This suggests that compounds with the pyrazolo[3,4-b]pyridine structure, through further functionalization, could lead to novel therapeutic agents with significant biological importance (Li et al., 2019).

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-12-5-7-13(8-6-12)23-18-16(17(22-23)11-3-4-11)14(19(24)25)9-15(21-18)10-1-2-10/h5-11H,1-4H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDKLOKIGNCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NN3C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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